molecular formula C5H10O4S B8646396 (R)-tetrahydrofuran-3-yl methanesulfonate

(R)-tetrahydrofuran-3-yl methanesulfonate

Cat. No. B8646396
M. Wt: 166.20 g/mol
InChI Key: KHXQGLSTCGSGLW-RXMQYKEDSA-N
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Patent
US07767675B2

Procedure details

Tetrahydrofuran-3-yl methanesulfonate was dissolved in N,N-dimethylformamide (0.5 mL) and added to a pre-stirred solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (100 mg, 0.52 mmol) and sodium hydride (25 mg, 1.1 mmol) in N,N-dimethylformamide (1 mL). The mixture was heated to 60° C. for 2 d, cooled to RT, and purified by RP-HPLC to afford the desired product. LCMS: (M+H)=265.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
25 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O[CH:6]1[CH2:10][CH2:9][O:8][CH2:7]1)(=O)=O.[CH3:11][C:12]1([CH3:24])[C:16]([CH3:18])([CH3:17])[O:15][B:14]([C:19]2[CH:20]=[N:21][NH:22][CH:23]=2)[O:13]1.[H-].[Na+]>CN(C)C=O>[O:8]1[CH2:9][CH2:10][CH:6]([N:22]2[CH:23]=[C:19]([B:14]3[O:13][C:12]([CH3:24])([CH3:11])[C:16]([CH3:18])([CH3:17])[O:15]3)[CH:20]=[N:21]2)[CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OC1COCC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C
Name
Quantity
25 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CUSTOM
Type
CUSTOM
Details
purified by RP-HPLC

Outcomes

Product
Name
Type
product
Smiles
O1CC(CC1)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.